molecular formula C10H18N4O B2554446 1-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-ol CAS No. 1248279-60-8

1-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-ol

Cat. No.: B2554446
CAS No.: 1248279-60-8
M. Wt: 210.281
InChI Key: SITFZTLMXOFZTK-UHFFFAOYSA-N
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Description

1-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-ol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a triazole ring substituted with dimethyl groups

Preparation Methods

The synthesis of 1-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 4,5-dimethyl-1H-1,2,4-triazole with piperidin-4-ol under specific conditions. The reaction typically requires the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is stirred at an elevated temperature to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

1-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole or piperidine ring is substituted with different functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated triazole derivatives, while substitution reactions can introduce various functional groups into the triazole or piperidine rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The triazole ring’s ability to form hydrogen bonds and interact with various biological targets is a key factor in its mechanism of action .

Comparison with Similar Compounds

1-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-ol can be compared with other triazole derivatives, such as:

    1,2,4-Triazole: The parent compound of the triazole family, known for its antifungal properties.

    3,5-Dimethyl-1,2,4-triazole: Similar to the compound but lacks the piperidine ring, which may affect its biological activity.

    1-(1,2,4-Triazol-1-yl)-3-(4-chlorophenyl)propan-2-ol: Another triazole derivative with different substituents, used as an antifungal agent.

The uniqueness of this compound lies in its combination of the triazole and piperidine rings, which may confer distinct biological activities and chemical properties .

Properties

IUPAC Name

1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-8-11-12-10(13(8)2)7-14-5-3-9(15)4-6-14/h9,15H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITFZTLMXOFZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)CN2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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